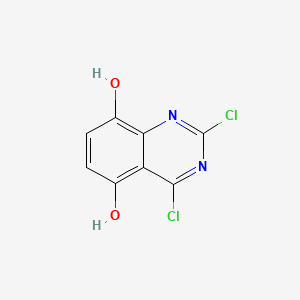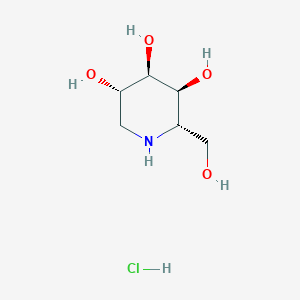
1-Deoxy-L-altronojirimycin, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-L-altronojirimycin, hydrochloride is a compound with the molecular formula C6H13NO4·HCl and a molecular weight of 199.63 g/mol . It is a derivative of piperidine and belongs to the class of enzyme inhibitors. This compound is known for its inhibitory properties against lipid peroxidation and has been studied for its potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-Deoxy-L-altronojirimycin, hydrochloride involves several stepsThe reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-Deoxy-L-altronojirimycin, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Deoxy-L-altronojirimycin, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of enzyme inhibitors.
Medicine: Research has shown its potential cardioprotective effects and its ability to inhibit mutations in cardiac muscle cells.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in various biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Deoxy-L-altronojirimycin, hydrochloride involves its inhibitory effects on specific enzymes. It inhibits the activity of enzymes such as acetylcholinesterase and phospholipase A2, which are involved in inflammation and lipid peroxidation. By decreasing the concentration of 1,2-dipalmitoylglycerophosphocholine (DPPC) in primary cells, it reduces the rate of lipid peroxidation in a concentration-dependent manner. This compound also exhibits cardioprotective effects by inhibiting mutations in cardiac muscle cells.
Vergleich Mit ähnlichen Verbindungen
1-Deoxy-L-altronojirimycin, hydrochloride can be compared with other similar compounds such as:
- 1-Deoxygalactonojirimycin hydrochloride
- 1-Deoxygalactostatin hydrochloride
These compounds share similar inhibitory properties against lipid peroxidation and enzyme activity. this compound is unique in its specific molecular structure and its targeted effects on certain enzymes and pathways.
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its inhibitory effects on enzymes and lipid peroxidation make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C6H14ClNO4 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(2S,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6+;/m0./s1 |
InChI-Schlüssel |
ZJIHMALTJRDNQI-VKYWDCQCSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O.Cl |
Kanonische SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
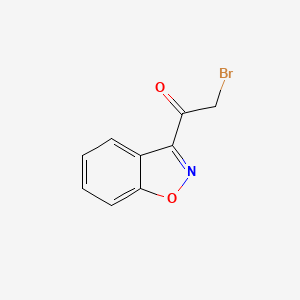




![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
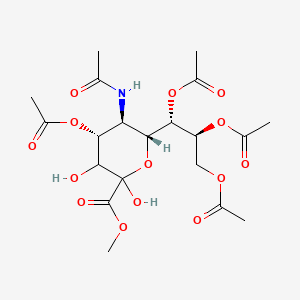
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
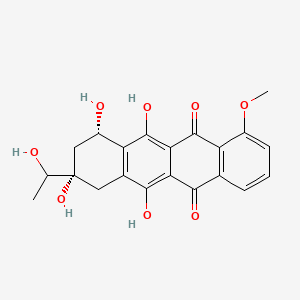
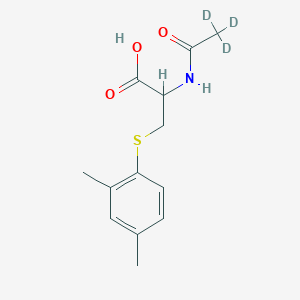

![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
